molecular formula C24H18Cl2N2O3S B11713279 (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11713279
M. Wt: 485.4 g/mol
InChI Key: AWMARSORQOEPHE-LPYMAVHISA-N
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Description

(5E)-2-(2-Chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative featuring:

  • A substituted benzylidene moiety at position 5, comprising a 4-(2-chlorobenzyloxy)-3-methoxyphenyl group. This structure introduces steric bulk, lipophilicity, and opportunities for π-π stacking due to aromatic substituents .
  • The E-configuration of the exocyclic double bond, which influences molecular planarity and intermolecular interactions .

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O3S/c1-30-21-12-15(10-11-20(21)31-14-16-6-2-3-7-17(16)25)13-22-23(29)28-24(32-22)27-19-9-5-4-8-18(19)26/h2-13H,14H2,1H3,(H,27,28,29)/b22-13+

InChI Key

AWMARSORQOEPHE-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 4-[(2-chlorophenyl)methoxy]-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below compares the substituents of the target compound with key analogs from the evidence:

Compound Name R<sup>2</sup> (Position 2) R<sup>5</sup> (Position 5) Key Features Evidence ID
Target Compound 2-Chloroanilino 4-(2-Chlorobenzyloxy)-3-methoxyphenyl High lipophilicity, steric bulk, dual chloro substituents
(5E)-2-Anilino-5-{[5-(2-chlorophenyl)furyl]methylene}-1,3-thiazol-4-one Anilino (no Cl) 5-(2-Chlorophenyl)furyl Reduced steric hindrance; furan enhances π-conjugation
(5E)-5-{[5-(3,4-Dichlorophenyl)furyl]methylene}-2-(4-hydroxyanilino)-1,3-thiazol-4-one 4-Hydroxyanilino 5-(3,4-Dichlorophenyl)furyl Increased polarity (OH group); dichloro substituents enhance electrophilicity
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-Chlorophenyl 2-Methoxyphenyl Sulfanylidene group improves hydrogen-bonding capacity
(5E)-5-[(4-Chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one 4-Methylphenyl 4-Chloroanilino Methyl group enhances lipophilicity; oxo group alters electronic density

Structural and Functional Implications

Electronic and Steric Effects
  • Target Compound vs. However, the loss of methoxy and benzyloxy groups may decrease solubility.
  • Chlorine Substitution Patterns :
    The 3,4-dichlorophenyl group in introduces stronger electron-withdrawing effects compared to the target compound’s 2-chlorophenyl, which could enhance reactivity in electrophilic aromatic substitution reactions.
Hydrogen-Bonding and Solubility
  • Conversely, the 2-chloroanilino group in the target compound lacks H-bond donors, favoring lipophilicity and blood-brain barrier penetration .
Conformational Flexibility
  • Sulfanylidene vs. Oxo Groups () :
    The 2-sulfanylidene group in introduces sulfur’s polarizable electron cloud, enabling stronger van der Waals interactions compared to the oxo group in the target compound.

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